2,6-dichloro-3-methyl-4-nitrophenol 2,6-dichloro-3-methyl-4-nitrophenol
Brand Name: Vulcanchem
CAS No.: 37693-15-5
VCID: VC3843836
InChI: InChI=1S/C7H5Cl2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3
SMILES: CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)O)Cl
Molecular Formula: C7H5Cl2NO3
Molecular Weight: 222.02 g/mol

2,6-dichloro-3-methyl-4-nitrophenol

CAS No.: 37693-15-5

Cat. No.: VC3843836

Molecular Formula: C7H5Cl2NO3

Molecular Weight: 222.02 g/mol

* For research use only. Not for human or veterinary use.

2,6-dichloro-3-methyl-4-nitrophenol - 37693-15-5

Specification

CAS No. 37693-15-5
Molecular Formula C7H5Cl2NO3
Molecular Weight 222.02 g/mol
IUPAC Name 2,6-dichloro-3-methyl-4-nitrophenol
Standard InChI InChI=1S/C7H5Cl2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3
Standard InChI Key BIXNDXIFMLMASZ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)O)Cl
Canonical SMILES CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

The compound’s IUPAC name, 2,6-dichloro-3-methyl-4-nitrophenol, reflects its substitution pattern on the phenolic ring. The SMILES notation (CC1=C(C(=C(C=C1N+[O-])Cl)O)Cl) and InChIKey (BIXNDXIFMLMASZ-UHFFFAOYSA-N) provide unambiguous representations of its structure . The nitro group at position 4 introduces strong electron-withdrawing effects, influencing reactivity and stability.

Table 1: Key Identifiers of 2,6-Dichloro-3-methyl-4-nitrophenol

PropertyValueSource
CAS RN37693-15-5
Molecular FormulaC₇H₅Cl₂NO₃
Molecular Weight222.02 g/mol
SMILESCC1=C(C(=C(C=C1N+[O-])Cl)O)Cl
Melting Point142–143°C (decomposition)

Spectroscopic Data

While direct spectral data for this compound is limited in the provided sources, analogous chloronitrophenols exhibit distinct UV-Vis absorption profiles in alkaline solutions due to deprotonation of the phenolic hydroxyl group . For example, 4-chloro-2,6-dinitro-3-methylphenol shows strong absorbance near 372 nm in basic media . Infrared spectroscopy would likely reveal characteristic peaks for NO₂ (∼1520 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches.

Synthesis and Industrial Preparation

Chlorination of 1-Alkyl-4-Nitrobenzenes

A patented synthesis route involves the chlorination of 1-methyl-4-nitrobenzene using chlorine gas in the presence of iron(III) chloride or iodine catalysts . The reaction proceeds at 0–150°C, achieving trichloroalkylnitrobenzene yields exceeding 60%:

1-Methyl-4-nitrobenzene+3Cl2FeCl31,3,4-Trichloro-2-methyl-5-nitrobenzene+HCl\text{1-Methyl-4-nitrobenzene} + 3\text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{1,3,4-Trichloro-2-methyl-5-nitrobenzene} + \text{HCl}

Subsequent hydrolysis in aqueous alkaline media (e.g., NaOH/ethanol) yields the sodium salt of 2,4-dichloro-3-methyl-6-nitrophenol, which is acidified to isolate the free phenol .

Table 2: Optimal Reaction Conditions for Synthesis

ParameterCondition
CatalystFeCl₃ or I₂ (1–10 wt%)
Temperature0–150°C
Chlorination TimeUntil ≥60% trichloro derivative
Hydrolysis MediumNaOH/ethanol/water

Advantages Over Alternative Routes

This method circumvents isomerization and transalkylation side reactions common in Friedel-Crafts alkylation approaches . The final product is obtained in high purity (>95%) without labor-intensive distillation steps, making it economically viable for industrial-scale production .

Physicochemical Properties

Thermal Stability

The compound decomposes at 142–143°C, consistent with the instability of many polynitrophenols under thermal stress . Differential scanning calorimetry (DSC) would likely show exothermic decomposition peaks near this temperature range.

Reactivity and Functional Transformations

Hydrogenation of the Nitro Group

Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amine, yielding 2,4-dichloro-3-methyl-6-aminophenol . This intermediate can be isolated as its hydrochloride salt for further functionalization:

C₇H₅Cl₂NO₃+3H2NiC₇H₇Cl₂NO+2H2O\text{C₇H₅Cl₂NO₃} + 3\text{H}_2 \xrightarrow{\text{Ni}} \text{C₇H₇Cl₂NO} + 2\text{H}_2\text{O}

Analytical Characterization Methods

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 300–400 nm) would effectively separate this compound from synthetic byproducts. Mobile phases could employ acetonitrile/water mixtures with 0.1% formic acid.

Mass Spectrometry

Electrospray ionization (ESI) in negative mode should produce a deprotonated molecular ion at m/z 220.97 [M-H]⁻, with characteristic chlorine isotope patterns (³⁵Cl:³⁷Cl ≈ 3:1).

Table 3: Predicted Mass Spectral Fragments

m/zIon Fragment
220.97[C₇H₄Cl₂NO₃]⁻ (M-H)
185.94[C₆H₃Cl₂O]⁻ (loss of NO₂)
150.91[C₅H₂Cl₂]⁻ (further decomposition)

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